Engineering Lipid Interfaces: A Technical Whitepaper on Fatty Acids, C8-16, 2-Ethylhexyl Esters (CAS 135800-37-2)
Engineering Lipid Interfaces: A Technical Whitepaper on Fatty Acids, C8-16, 2-Ethylhexyl Esters (CAS 135800-37-2)
Executive Summary
In modern formulation science, the transition from empirical mixing to rational molecular design requires a deep understanding of excipient architecture. Fatty acids, C8-16, 2-ethylhexyl esters (CAS 135800-37-2) represent a highly engineered class of synthetic esters formed via the acid-catalyzed esterification of medium-to-long chain fatty acids (caprylic to palmitic) with the branched aliphatic alcohol 2-ethylhexanol[1].
As a Senior Application Scientist, I approach this compound not merely as an inactive ingredient, but as a functional lipid interface. Its unique molecular topology—combining a broad molecular weight distribution with strategic steric branching—renders it an exceptional solvent, emollient, and structural core for advanced drug delivery systems, cosmetics, and industrial antifoaming agents[1][][3]. This whitepaper deconstructs the physicochemical properties of CAS 135800-37-2 and provides self-validating protocols for its integration into lipid-based nanocarriers.
Molecular Architecture & Physicochemical Profiling
The functional performance of CAS 135800-37-2 is entirely dictated by its structural causality. Linear fatty acid esters often suffer from high melting points due to their ability to tightly pack into crystalline lattices. By introducing a 2-ethylhexyl group, we intentionally create steric hindrance . This bulky side-chain disrupts intermolecular van der Waals packing, significantly depressing the melting point and ensuring the ester remains a highly fluid, low-viscosity liquid at room temperature.
Furthermore, the mixed carbon chain length (C8 to C16) provides a cascading functional profile: the C8/C10 fractions offer rapid spreading and low interfacial tension, while the C14/C16 fractions provide substantivity and barrier protection on biological membranes[4].
Table 1: Physicochemical Properties & Mechanistic Implications
| Property | Value | Mechanistic Implication in Formulation |
| CAS Registry Number | 135800-37-2[5] | Standardized identification for global regulatory and CMC compliance. |
| EPA DTXSID | DTXSID00109022[6] | Environmental and toxicological tracking via EPA CompTox Dashboard. |
| Density | 0.87 g/cm³ at 20°C[7] | Lower than water; dictates the kinetic energy required for O/W emulsification. |
| Vapor Pressure | 0.029 Pa at 20°C[7] | Extremely low volatility; ensures long-term thermodynamic stability of the lipid phase. |
| LogP (Partition Coefficient) | 6.68 – 8.65[7] | Extreme lipophilicity; optimal for solubilizing highly hydrophobic BCS Class II/IV APIs. |
Structural Logic & Application Pathways
The relationship between the synthesis inputs, the resulting molecular properties, and their downstream applications is mapped below. The extreme lipophilicity (LogP > 6.5) makes it an ideal continuous phase for water-in-oil (W/O) systems or the dispersed core in oil-in-water (O/W) nanoemulsions.
Fig 1. Synthesis pathway and structure-property relationships of CAS 135800-37-2.
Experimental Methodologies: Self-Validating Protocols
To utilize CAS 135800-37-2 as a carrier for poorly water-soluble drugs, one must overcome the high Laplace pressure inherent in creating nanoscale droplets. The following protocol details the fabrication of an Active Pharmaceutical Ingredient (API)-loaded nanoemulsion.
Crucial Causality Note: We heat both phases to 60°C not just to dissolve the API, but to temporarily lower the viscosity of the ester phase. This reduces the energy barrier required for the surfactant to migrate to the oil-water interface during high-shear mixing.
Protocol: Fabrication of API-Loaded Nanoemulsions
Step 1: Isotropic Lipid Phase Preparation
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Weigh 10% (w/w) of CAS 135800-37-2 into a borosilicate glass vial.
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Add the hydrophobic API (e.g., a BCS Class II compound) up to its saturation solubility limit (predetermined via shake-flask method).
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Heat to 60°C under magnetic stirring (400 RPM) until visually clear. Validation Gate 1: Analyze a 10 µL aliquot under Cross-Polarized Light Microscopy (CPLM). The complete absence of birefringence confirms a true isotropic solution. If birefringence is present, API crystals remain; increase solvent ratio or temperature.
Step 2: Aqueous Phase Preparation
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Disperse a hydrophilic surfactant (e.g., Polysorbate 80, HLB 15) in ultra-pure water to achieve a 2% (w/w) concentration.
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Heat the aqueous phase to exactly 60°C. Causality: Matching temperatures prevents localized precipitation of the API at the oil-water interface upon mixing.
Step 3: Primary Emulsification & High-Pressure Homogenization (HPH)
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Inject the lipid phase into the aqueous phase while applying high-shear mixing (Ultra-Turrax at 10,000 RPM for 3 minutes) to form a coarse emulsion.
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Transfer immediately to a High-Pressure Homogenizer. Process at 800 bar for 5 continuous cycles. Causality: The immense shear and cavitation forces overcome the high interfacial tension of the ester, tearing the droplets down to the nanometer scale.
Fig 2. Workflow for fabricating API-loaded nanoemulsions using CAS 135800-37-2.
The Self-Validating QC Logic
A robust protocol must be self-correcting. Relying purely on procedural steps without analytical feedback loops leads to batch failure. The following logic tree dictates the Quality Control (QC) parameters for the nanoemulsion utilizing CAS 135800-37-2.
Fig 3. Self-validating quality control logic for lipid nanoparticle formulation.
Mechanistic Explanation of QC Gates:
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PDI (Polydispersity Index) < 0.2: A PDI above 0.2 indicates a broad droplet size distribution. Because CAS 135800-37-2 is highly lipophilic, a broad size distribution will rapidly lead to Ostwald ripening (smaller droplets dissolving and depositing onto larger ones), destroying the emulsion's shelf life. If PDI > 0.2, HPH cycles must be increased to narrow the distribution.
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EE% (Encapsulation Efficiency): Measured via HPLC after ultrafiltration. If EE% is low, the API is partitioning into the aqueous phase, indicating that the LogP of the chosen API is not sufficiently matched to the 6.68-8.65 LogP range of the ester.
Toxicology, Safety, and Biodegradability
From a biocompatibility standpoint, CAS 135800-37-2 is highly favorable. Because it is synthesized from naturally occurring fatty acids and a simple branched alcohol, it is readily recognized by endogenous esterases (such as lipases in the skin and gastrointestinal tract). Upon enzymatic hydrolysis, it cleaves back into its constituent fatty acids (which enter standard lipid metabolism pathways) and 2-ethylhexanol (which is oxidized and excreted). This predictable metabolic degradation underpins its widespread safety profile in cosmetics as a skin conditioning agent and suspender[4], as well as its utility in pharmaceutical excipient libraries[1].
References
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[8] Chemical Register. "FATTY ACIDS, C8-16, 2-ETHYLHEXYL ESTERS (CAS No. 135800-37-2) Suppliers". URL: [Link]
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[6] U.S. Environmental Protection Agency (EPA). "Fatty acids, C8-16, 2-ethylhexyl esters - Substance Details". CompTox Chemicals Dashboard. URL:[Link]
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[4] Santos. "Appendix I-2 Chemical Risk Assessment Tables". Santos Environmental Reports. URL: [Link]
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[3] Volza. "Antifoam & HSN Code 38249999 Imports in Vietnam". Volza Global Trade Data. URL: [Link]
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